Iolixanic acid

Description

BenchChem offers high-quality Iolixanic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iolixanic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

22730-86-5 |

|---|---|

Molecular Formula |

C15H18I3NO5 |

Molecular Weight |

673.02 g/mol |

IUPAC Name |

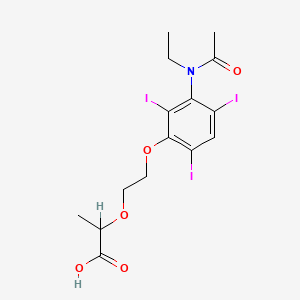

2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C15H18I3NO5/c1-4-19(9(3)20)13-10(16)7-11(17)14(12(13)18)24-6-5-23-8(2)15(21)22/h7-8H,4-6H2,1-3H3,(H,21,22) |

InChI Key |

HCPRJARHRUCLBG-UHFFFAOYSA-N |

SMILES |

CCN(C1=C(C(=C(C=C1I)I)OCCOC(C)C(=O)O)I)C(=O)C |

Canonical SMILES |

CCN(C1=C(C(=C(C=C1I)I)OCCOC(C)C(=O)O)I)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Iolixanic Acid – Structure, Properties, and Pharmacochemistry

Executive Summary

Iolixanic Acid (CAS: 22730-86-5) is a triiodinated benzoic acid derivative belonging to the class of ionic iodinated contrast media (ICM) . Historically developed for diagnostic imaging, specifically oral cholecystography and cholangiography , it utilizes the high atomic number of iodine (

Unlike modern non-ionic hydrophilic agents (e.g., Iohexol), Iolixanic acid possesses a free carboxylic acid moiety and a lipophilic polyether side chain. This unique amphiphilic structure directs its pharmacokinetics towards hepatic uptake and biliary excretion, rather than the purely renal clearance seen with urographic agents. This guide provides a comprehensive technical analysis of its chemical identity, synthesis logic, physicochemical behavior, and pharmacological profile.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identification

| Parameter | Detail |

| IUPAC Name | 2-[2-[3-(N-ethylacetamido)-2,4,6-triiodophenoxy]ethoxy]propionic acid |

| CAS Registry Number | 22730-86-5 |

| Molecular Formula | |

| Molecular Weight | 673.02 g/mol |

| Synonyms | B 8890, Iodoxanic acid (monomer ref), Iolixanic acid |

| Classification | Ionic Monomeric Iodinated Contrast Agent |

Structural Architecture

The molecule is built upon a 2,4,6-triiodobenzene scaffold, the industry standard for contrast media due to the stability of the Carbon-Iodine bond.

-

Core: 2,4,6-Triiodobenzene ring ensures high radiodensity.

-

Position 1 (Functional Side Chain): A polyether-linked propionic acid group (-O-CH2-CH2-O-CH(CH3)-COOH). This ether linkage increases lipophilicity compared to amide linkers, facilitating hepatocyte transport, while the carboxylic acid allows for salt formation (solubility) and subsequent protein binding.

-

Position 3 (Amine Derivative): An N-ethylacetamido group (-N(Et)Ac).[1] This substitution shields the nitrogen, reducing toxicity compared to free amines, and modulates the overall polarity of the molecule.

Visualization of Chemical Connectivity

The following diagram illustrates the logical connectivity and functional zones of the Iolixanic acid molecule.

Physicochemical Properties[3][4]

Solubility and pKa

-

Acid Form: The free acid form of Iolixanic acid is sparingly soluble in water but soluble in organic solvents (ethanol, acetone) and alkaline solutions.

-

Salt Form: For clinical administration, it is typically formulated as a sodium or meglumine salt, which is highly water-soluble.

-

Lipophilicity: Iolixanic acid exhibits higher lipophilicity than urographic agents (like iopamidol). This is a critical design feature; the LogP (partition coefficient) is optimized to allow passive diffusion or carrier-mediated uptake across the hepatocyte membrane.

Stability

-

Iodine Stability: The iodine atoms are sterically hindered by the adjacent functional groups, preventing deiodination in vivo (which would lead to thyrotoxicity).

-

Chemical Stability: The ether linkages are hydrolytically stable. The amide bond is resistant to enzymatic cleavage under physiological conditions.

Synthesis and Manufacturing Logic

The synthesis of Iolixanic acid follows the "classical" route for iodinated contrast media, involving the iodination of an aniline derivative followed by N-alkylation and O-alkylation.

Retrosynthetic Analysis

-

Precursor A: 3-amino-2,4,6-triiodophenol (The iodinated core).

-

Precursor B: 2-(2-chloroethoxy)propionate (The side chain linker).

Step-by-Step Synthesis Protocol (Reconstructed)

Step 1: Iodination of 3-aminophenol

-

Reagents: Iodine monochloride (ICl) in HCl.

-

Process: Electrophilic aromatic substitution. The activating hydroxyl and amino groups direct iodine to the 2, 4, and 6 positions.

-

Product: 3-amino-2,4,6-triiodophenol.

Step 2: Acetylation & N-Alkylation

-

Reagents: Acetic anhydride, followed by Ethyl iodide (EtI) and base.

-

Process: The amine is first acetylated to protect it and reduce reactivity. It is then N-ethylated to form the N-ethylacetamido moiety.

-

Rationale: N-alkylation prevents hydrogen bonding that causes high viscosity and reduces chemotoxicity.

Step 3: O-Alkylation (Ether Formation)

-

Reagents: Ethyl 2-(2-chloroethoxy)propionate, Sodium Ethoxide (NaOEt).

-

Process: Williamson ether synthesis. The phenolic hydroxyl group attacks the alkyl halide.

-

Product: Iolixanic acid ethyl ester.

Step 4: Hydrolysis

-

Process: Acid or base hydrolysis of the ester to yield the free carboxylic acid (Iolixanic Acid).

Mechanism of Action & Pharmacology

Radiopacity Mechanism

Iolixanic acid functions purely through atomic physics , not receptor binding.

-

Interaction: X-ray photons interact with the K-shell electrons of the Iodine atoms (

). -

Photoelectric Effect: The energy of diagnostic X-rays (40-80 keV) is close to the K-edge of iodine (33.2 keV), maximizing absorption.

-

Result: The molecule casts a "shadow" on the X-ray detector, delineating the structures where it accumulates (gallbladder/bile ducts).

Pharmacokinetics (ADME)

The defining feature of Iolixanic acid is its hepatobiliary tropism .

-

Absorption (Oral): Absorbed in the small intestine. The carboxylic acid is protonated in the stomach (low solubility) but forms soluble salts in the alkaline duodenum.

-

Distribution: Binds to plasma albumin (high protein binding >90%). This prevents glomerular filtration by the kidneys, forcing the liver to clear it.

-

Metabolism/Transport:

-

Uptake by hepatocytes via OATP (Organic Anion Transporting Polypeptides).

-

Unlike many drugs, it is not extensively metabolized (e.g., glucuronidated) but is excreted unchanged or as a conjugate into the bile.

-

-

Excretion: Active transport into the bile canaliculi via MRP2 (Multidrug Resistance-associated Protein 2). The concentration in bile becomes 10-50x higher than in plasma, rendering the gallbladder visible.

[10]

Clinical Applications & Safety Profile

Diagnostic Utility

-

Primary Use: Oral Cholecystography (OCG).

-

Target Pathology: Detection of gallstones (cholelithiasis) and assessment of gallbladder function.

-

Status: Largely superseded by Ultrasound and MRI (MRCP) due to the slower timeframe (requires overnight accumulation) and toxicity risks of oral contrast agents.

Toxicology and Safety

-

Nephrotoxicity: While primarily hepatotropic, "vicarious excretion" via the kidneys occurs if liver function is impaired, posing a risk of Contrast-Induced Nephropathy (CIN).

-

Thyroid Function: Free iodide (from trace deiodination) can suppress thyroid function (Wolff-Chaikoff effect) or trigger hyperthyroidism (Jod-Basedow phenomenon).

-

Hypersensitivity: As an ionic monomer, it carries a higher risk of anaphylactoid reactions (histamine release) compared to non-ionic agents due to high osmolality and charge.

References

-

National Center for Advancing Translational Sciences (NCATS). Iolixanic Acid - Inxight Drugs. Retrieved from [Link]

-

PubChem. Iolixanic Acid (CID 65705). National Library of Medicine. Retrieved from [Link]

-

World Health Organization. International Nonproprietary Names (INN) for Pharmaceutical Substances.[2] (Lists Iolixanic acid as a recognized INN).

-

Bracco Industria Chimica S.p.A. Patent Records for Iodinated Contrast Media (Historical).[1] (Referenced via chemical structure associations in patent literature).

Sources

- 1. IOLIXANIC ACID [drugs.ncats.io]

- 2. cdn.who.int [cdn.who.int]

- 3. US10463611B2 - Controlled absorption water-soluble pharmaceutically active organic compound formulation for once-daily administration - Google Patents [patents.google.com]

- 4. US9016221B2 - Surface topographies for non-toxic bioadhesion control - Google Patents [patents.google.com]

- 5. EP1954244A1 - Lyophilization process and products obtained thereby - Google Patents [patents.google.com]

- 6. 2-IODO-5-METHOXYANILINE | 153898-63-6 [chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to Iolixanic Acid: A Historical and Scientific Review of a Cholangiographic Contrast Agent

This guide provides a comprehensive technical overview of Iolixanic acid, a tri-iodinated contrast agent historically used in diagnostic imaging. Developed for researchers, scientists, and professionals in drug development, this document delves into the discovery, history, chemical synthesis, mechanism of action, and clinical application of this compound, placing it within the broader context of radiological contrast media development.

Introduction: The Quest for Biliary Tract Visualization

The visualization of the gallbladder and biliary ducts, a procedure known as cholecystography, has been a cornerstone of diagnostic medicine for detecting pathologies such as gallstones (cholelithiasis). The principle of this technique, first developed in 1924, relies on the administration of a contrast agent that is absorbed from the intestine, processed by the liver, and concentrated in the gallbladder.[1] This concentration of a radiopaque substance allows for clear X-ray imaging of the gallbladder, revealing abnormalities like radiolucent gallstones, which are otherwise invisible.[2][3]

Iolixanic acid emerged during a period of intense research and development in the mid-20th century, focused on creating safer and more effective iodinated contrast media. This guide will explore the scientific journey of Iolixanic acid, from its conceptualization to its application in clinical practice.

Discovery and Historical Context

Iolixanic acid, also known by its synonym Iodoxamic acid, was developed and patented by the Italian pharmaceutical company Bracco Industria Chimica S.p.A.[4] Bracco has a long history in the field of diagnostic imaging, with a significant focus on the chemistry of iodine for contrast agents since the 1950s under the direction of Fulvio Bracco.[5] The company was responsible for the development of other notable contrast agents, such as Iodamide in 1962 and the revolutionary non-ionic agent Iopamidol in 1981.[4][6]

The use of oral cholecystography, and agents like Iolixanic acid, has largely been superseded by modern imaging techniques such as ultrasonography and computed tomography (CT), which are faster, more accurate for many conditions, and do not involve exposure to iodine-based contrast agents.[3]

Chemical Properties and Synthesis

Iolixanic acid is a complex organic molecule with the chemical formula C15H18I3NO5 and a molecular weight of 673.02 g/mol .[2][9] Its systematic IUPAC name is 2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid.[2][9] The structure is characterized by a tri-iodinated benzene ring, which is responsible for its radiopacity, linked to a propanoic acid group through an ether and ethoxy bridge.

| Property | Value |

| Molecular Formula | C15H18I3NO5 |

| Molecular Weight | 673.02 g/mol |

| IUPAC Name | 2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid |

| Synonyms | Iodoxanic acid, Endomirabil |

Table 1: Chemical Properties of Iolixanic Acid. [2][7][9]

Synthesis Protocol

The synthesis of tri-iodinated benzoic acid derivatives, the core of many contrast agents, generally involves a multi-step process. While a specific, detailed protocol for Iolixanic acid from its original patent (ZA6803090) is not readily accessible, a general methodology can be inferred from patents for similar compounds like ioxitalamic acid.[10] The synthesis would likely follow these key steps:

-

Amidation and Reduction: Starting with a nitro-substituted aromatic precursor, an amidation reaction is carried out, followed by a catalytic reduction of the nitro group to an amine.

-

Iodination: The aromatic ring is then tri-iodinated. A common method for this is the use of iodine monochloride in an aqueous solution. This step is crucial for imparting the radiopaque property to the molecule.

-

Acetylation and Further Modification: The amino group is acetylated, and subsequent reactions are performed to build the side chain containing the ether and propanoic acid moieties.

Figure 1: Generalized synthesis pathway for tri-iodinated contrast agents.

Mechanism of Action

The fundamental principle behind the function of Iolixanic acid as a contrast agent lies in the high atomic number of iodine. The three iodine atoms in the molecule absorb X-rays to a much greater extent than the surrounding soft tissues of the body.[11]

Pharmacokinetic Pathway

Figure 2: Pharmacokinetic pathway of Iolixanic Acid.

Following oral administration, Iolixanic acid is absorbed from the gastrointestinal tract into the bloodstream.[2][3] It is then taken up by the liver and excreted into the bile.[2] The gallbladder concentrates the bile by absorbing water, leading to a high concentration of the iodine-containing Iolixanic acid.[1] During an X-ray examination, this high concentration of iodine within the gallbladder makes it opaque to the X-rays, providing a clear outline of the organ.[3] Any radiolucent gallstones present will appear as darker areas against the bright, opacified gallbladder.[2]

Clinical Application and Efficacy

Iolixanic acid was used for oral and intravenous cholecystography and cholangiography to diagnose gallbladder diseases.[7] Clinical studies conducted in the 1970s demonstrated its good tolerability and diagnostic effectiveness.[7] In a study of 86 cases, Iolixanic acid (as Endomirabil) showed a very good to good tolerability and a good diagnostic effect.[7]

The primary application was the detection of gallstones, particularly those that are not calcified and therefore not visible on a standard X-ray.[2][12] The opacification of the gallbladder following the administration of the contrast agent allows for the visualization of these radiolucent stones.[12]

The efficacy of oral cholecystographic agents was a subject of comparative studies. For instance, iopronic acid was shown to have a higher opacification power in shorter times compared to iocetamic acid.[6] Clinical trials also compared different dosing regimens and combinations of contrast agents to optimize gallbladder visualization.[11][13]

Decline in Use and Modern Alternatives

The use of oral cholecystography with agents like Iolixanic acid has significantly declined due to the advent of more advanced imaging modalities. Ultrasonography is now the primary method for diagnosing gallstones due to its high accuracy, lack of ionizing radiation, and immediate results.[3] Computed tomography (CT) and magnetic resonance imaging (MRI) also offer detailed views of the gallbladder and biliary system.

While oral cholecystography is now largely of historical interest, it played a crucial role in the diagnosis of gallbladder disease for several decades and contributed to the development of safer and more effective diagnostic imaging agents.

Conclusion

Iolixanic acid represents a significant step in the historical development of radiological contrast media. As a product of Bracco's dedicated research in iodine chemistry, it provided a valuable tool for the diagnosis of gallbladder diseases in its time. While it has been superseded by modern imaging technologies, the principles of its design and mechanism of action laid the groundwork for subsequent innovations in the field of diagnostic imaging. This guide has provided a technical overview of its discovery, synthesis, and clinical application, offering valuable insights for professionals in the field of drug development and medical history.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 65705, Iolixanic Acid.

- Cholecystography. In: Encyclopædia Britannica.

- MedicineNet.

- Wikipedia. Bracco (company).

- PubChemLite. Iolixanic acid (C15H18I3NO5).

- Keiner, F. (1976). [Clinical Experiences With Iodoxamic Acid in the Cholecystography-Cholangiography (Author's Transl)]. Medizinische Klinik, 71(44), 1885-1890.

- Mützel, W., Speck, U., & Weinmann, H. J. (1978). [Pharmacology of iotroxic acid, a new intravenous cholangiographic agent. II. Experimental animal study of side effects]. Arzneimittel-Forschung, 28(12), 2290-2296.

- Tudyka, J., & van der Hulst, V. P. (1992). Radiographic features of oral cholecystograms of 448 symptomatic gallstone patients: implications for nonsurgical therapy.

- Bracco. Our history.

- Lutman, M., Morassut, S., Bigai, M., Galassi, G., Galofaro, G., & Piazza, P. (1980). [Comparative study with a closed sequential design between iopronic and iocetamic acid in oral cholecystocholangiography with radiograms in short and standard times. Laboratory evaluation of hepatic function (author's transl)]. La Radiologia medica, 66(7-8), 517-522.

- Sarva, R. P., Farivar, S., Fromm, H., & Poller, W. (1981). A clinical trial of oral cholecystography using combinations of contrast agents and two consecutive doses. Gastroenterology, 81(4), 742-746.

- Archivio Storico Bracco. The company's activities began on 1 June with five employees, a number which grew to 17 by the end of the year. The first product list, with 20 specialised products, was also released.

- Thompson, W. M., Meyers, W. C., Shaw, M., Bates, M., Johnson, G. A., & Hedlund, L. W. (1982). Gallbladder density and iodine concentration in humans during oral cholecystography. A comparison of iopanoic acid and iopronic acid.

- Oto, M., Tsuchiya, Y., Miyazaki, I., Konishi, K., & Yamazaki, M. (1975). [Evaluation of iodoxamic acid for cholecystocholangiography - a comparison with adipiodone preparation]. Nihon Shokakibyo Gakkai zasshi. The Japanese journal of gastro-enterology, 72(6), 703-724.

- Inxight Drugs. IODOXAMIC ACID.

- Google Arts & Culture. The discovery of a revolutionary molecule.

- CN1314659C - Method for preparing ioxitalamic acid - Google P

- PR Newswire.

- How Radiology Works.

Sources

- 1. Cholecystography | Gallbladder Imaging, Ultrasound & X-Ray | Britannica [britannica.com]

- 2. Medical Definition of Oral cholecystogram [rxlist.com]

- 3. Oral Cholecystogram: Gallstones Procedure, Uses, Complications [medicinenet.com]

- 4. Bracco (company) - Wikipedia [en.wikipedia.org]

- 5. bracco.com [bracco.com]

- 6. The discovery of a revolutionary molecule — Google Arts & Culture [artsandculture.google.com]

- 7. [Clinical experiences with iodoxamic acid in the cholecystography-cholangiography (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Evaluation of iodoxamic acid for cholecystocholangiography - a comparison with adipiodone preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oral and contact dissolution of gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN1314659C - Method for preparing ioxitalamic acid - Google Patents [patents.google.com]

- 11. A clinical trial of oral cholecystography using combinations of contrast agents and two consecutive doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. repub.eur.nl [repub.eur.nl]

- 13. Iodoxamic Acid | C26H26I6N2O10 | CID 35740 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preclinical Evaluation Framework: Biological Activity & Safety Profiling of Iolixanic Acid

Executive Summary

Iolixanic acid (3-(3-acetylamino-2,4,6-triiodophenoxy)-2-methylpropionic acid derivative) represents a class of iodinated contrast media (ICM) historically developed for cholecystography (biliary imaging). Unlike modern non-ionic renal contrast agents, iolixanic acid possesses a distinct lipophilic profile designed to facilitate hepatic uptake and biliary excretion.

This technical guide outlines a rigorous biological activity screening protocol. For this compound class, "biological activity" is defined not by receptor agonism for therapy, but by biodistribution kinetics (protein binding/transporter affinity) and biocompatibility (cytotoxicity) . This guide prioritizes the evaluation of Organic Anion Transporting Polypeptide (OATP) interactions and renal/hepatic safety margins.

Module 1: Physicochemical & In Silico Prerequisites

Before wet-lab screening, the compound’s propensity for protein binding—the primary driver of its biological fate—must be established.

Lipophilicity and Protein Binding Prediction

Iolixanic acid relies on high albumin binding (>90%) to escape glomerular filtration and target the liver.

-

Metric: LogP and LogD (pH 7.4).

-

Target Range: LogP 2.0–3.5 (Optimal for hepatobiliary routing).

-

Screening Action: In silico modeling (e.g., ADMET Predictor) followed by shake-flask validation.

Module 2: In Vitro Transporter Profiling (The "Activity" Screen)

The "biological activity" of iolixanic acid is its ability to be recognized by hepatic transporters. This screen validates the compound's efficacy as a biliary contrast agent.

OATP-Mediated Uptake Assay

Objective: Quantify the affinity of iolixanic acid for OATP1B1 and OATP1B3 transporters, which mediate entry into hepatocytes.

Protocol:

-

Cell System: HEK293 cells stably transfected with SLCO1B1 (OATP1B1) and SLCO1B3 (OATP1B3). Mock-transfected cells serve as controls.

-

Seeding: Seed cells at

cells/well in poly-D-lysine coated 24-well plates. Culture for 48 hours. -

Induction: Replace medium with uptake buffer (Krebs-Henseleit buffer, pH 7.4).

-

Exposure: Incubate with Iolixanic acid (1–100 µM) for 2, 5, and 10 minutes at 37°C.

-

Termination: Wash 3x with ice-cold PBS to arrest transport.

-

Quantification: Lyse cells (0.1 N NaOH). Quantify intracellular iodine via ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

Validation Criteria:

-

Uptake Ratio: (Uptake in Transfected) / (Uptake in Mock) > 5.0 indicates specific transport.

-

Inhibition Control: Co-incubation with Rifampicin (OATP inhibitor) must reduce uptake by >80%.

Module 3: Cytotoxicity & Safety Screening

Iodinated compounds carry risks of nephrotoxicity (Contrast-Induced Nephropathy - CIN) and hepatotoxicity.

High-Content Cytotoxicity Screening

Objective: Determine the IC50 for mitochondrial dysfunction and membrane integrity in target organs.

Experimental Workflow:

| Parameter | Renal Model (HK-2 Cells) | Hepatic Model (HepG2 Cells) |

| Seeding Density | 5,000 cells/well (96-well) | 10,000 cells/well (96-well) |

| Exposure Time | 24 hours | 24 hours |

| Concentration Range | 0.1 mM – 100 mM | 0.1 mM – 100 mM |

| Primary Assay | MTT (Mitochondrial function) | MTT (Mitochondrial function) |

| Secondary Assay | LDH Release (Membrane integrity) | AST/ALT Leakage |

| Acceptance Criteria | Cell Viability > 80% at clinical Cmax | Cell Viability > 80% at clinical Cmax |

Detailed Protocol (MTT Assay):

-

Incubate cells with Iolixanic acid concentrations.[1]

-

Add MTT reagent (0.5 mg/mL) for 4 hours at 37°C.

-

Solubilize formazan crystals with DMSO.

-

Measure absorbance at 570 nm.

-

Calculation: % Viability =

.

Hemolysis & Protein Binding

Objective: Confirm blood compatibility and albumin affinity.

-

Hemolysis: Incubate 2% human erythrocyte suspension with compound (100 mg I/mL). Release of hemoglobin >5% indicates incompatibility.

-

Protein Binding: Equilibrium Dialysis (RED Device).

Module 4: Biological Pathway Visualization

The following diagram illustrates the critical biological routing of Iolixanic acid. The screening workflow is designed to validate the "Green" pathway (Hepatic) and minimize the "Red" pathway (Renal Toxicity).

Caption: Biological fate of Iolixanic acid. Screening prioritizes OATP uptake (Green) while monitoring renal toxicity (Red).

Module 5: Data Interpretation & Decision Matrix

To approve Iolixanic acid for further development (e.g., GLP toxicology), the compound must meet the following "Go/No-Go" criteria based on the screening data.

| Assay Category | Metric | "Go" Criteria | "No-Go" Criteria |

| Protein Binding | Fraction Bound ( | ||

| Transporter Affinity | OATP Uptake Ratio | ||

| Hepatic Safety | HepG2 IC50 | ||

| Renal Safety | HK-2 IC50 | ||

| Solubility | Aqueous Limit |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65705, Iolixanic Acid. Retrieved from [Link]

-

Felder, E., & Pitre, D. (1971). Radiological contrast mediums. XIX. Urinary metabolites of iodoxanic acid in man. (Contextual reference for class metabolism). Retrieved from [Link]

-

Bracco Industria Chimica S.p.A. Patent Records for Triiodophenoxyalkoxyalkanoic acid derivatives.[3] (Primary source of chemical structure and intended utility).

-

Inxight Drugs. Iolixanic Acid: Investigational Compound Record.[1] National Center for Advancing Translational Sciences (NCATS). Retrieved from [Link]

Sources

Pharmacokinetic Profile of Iolixanic Acid: A Technical Guide

The following technical guide details the pharmacokinetic profile of Iolixanic Acid , an iodinated contrast medium developed for hepatobiliary and urinary tract imaging.

Executive Summary & Chemical Identity

Iolixanic acid (Code: B-8890; CAS: 22730-86-5) is an ionic, triiodinated radiocontrast agent belonging to the class of phenoxyalkoxyalkanoic acid derivatives . Unlike modern non-ionic bis-epoxides, Iolixanic acid represents a specialized subclass of amphiphilic monomers designed to bridge the functional gap between oral cholecystography (gallbladder imaging) and urography.

Its molecular architecture combines a lipophilic triiodophenyl core with a hydrophilic polyether side chain. This unique "amphiphilic balance" dictates its pharmacokinetic behavior: sufficient lipophilicity for hepatocellular uptake and albumin binding, yet enough hydrophilicity to allow for potential renal clearance under specific physiological conditions.

Chemical Specifications

| Parameter | Detail |

| IUPAC Name | 2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid |

| Formula | |

| Molar Mass | 673.02 g/mol |

| Classification | Ionic Monomer; Cholecystographic/Urographic Agent |

| Key Moiety | Triiodophenoxy-polyether conjugate |

Physicochemical Determinants of Pharmacokinetics

The pharmacokinetic (PK) trajectory of Iolixanic acid is governed by its Structure-ADME Relationship (SAR) .

Amphiphilicity and Protein Binding

Unlike pure urographic agents (e.g., Diatrizoate) which are highly hydrophilic and exhibit low protein binding (<5%), Iolixanic acid possesses a lipophilic aromatic core masked by a polyether tail .

-

Albumin Binding: High affinity (>90%) for serum albumin.

-

Consequence: The albumin-drug complex is too large for glomerular filtration. This forces the drug to remain in the vascular compartment until it reaches the hepatic sinusoids, where it dissociates for uptake by hepatocytes.

Ionization State

As a carboxylic acid derivative, Iolixanic acid exists as an anion at physiological pH (7.4). This anionic charge is critical for:

-

Solubility: Prevents precipitation in the bloodstream.

-

Transport: Facilitates recognition by Organic Anion Transporting Polypeptides (OATPs) on the basolateral membrane of hepatocytes.

Detailed ADME Profile

Absorption (Oral vs. IV)

While capable of intravenous administration, the cholecystographic utility of Iolixanic acid relies on oral absorption dynamics.

-

Mechanism: Passive diffusion across the intestinal epithelium, facilitated by the lipophilic phenoxy group.

-

Bioavailability: Modulated by gastric pH. Acidic environments (stomach) favor the non-ionized form, enhancing absorption, while the alkaline small intestine favors ionization and solubility.

Distribution[4]

-

Volume of Distribution (

): Low (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Explanation: Due to extensive albumin binding, Iolixanic acid is confined primarily to the plasma volume and does not distribute extensively into extravascular tissues (unlike small lipophilic drugs).

Metabolism (Hepatic Biotransformation)

The liver is the primary metabolic organ.

-

Phase II Conjugation: The carboxylic acid tail serves as a substrate for UDP-glucuronosyltransferases (UGTs) .

-

Glucuronidation: Iolixanic acid is conjugated with glucuronic acid. This transformation drastically increases water solubility and molecular weight, a prerequisite for active transport into the bile canaliculi.

Excretion (The Dual Pathway)

Iolixanic acid exhibits a biliary-preference excretion profile with a renal safety valve.

-

Biliary Excretion (Primary):

-

The glucuronide conjugate is actively pumped into the bile via Multidrug Resistance-associated Protein 2 (MRP2) .

-

Result: Concentration in the gallbladder (cholecystography).

-

-

Renal Excretion (Secondary):

-

Unbound (free) Iolixanic acid (approx. 5-10%) is filtered by the glomerulus.

-

Clinical Relevance: In cases of hepatic obstruction, the renal pathway becomes the compensatory clearance mechanism ("vicarious excretion"), leading to opacification of the kidneys.

-

Visualizing the Transport Mechanism

The following diagram illustrates the vectoral transport of Iolixanic acid from blood to bile, highlighting the critical role of transport proteins.

Caption: Vectoral hepatic transport of Iolixanic acid involving OATP uptake, UGT conjugation, and MRP2 biliary efflux.[1][2]

Experimental Protocols for PK Analysis

To validate the pharmacokinetic profile of Iolixanic acid, the following standardized HPLC workflow is recommended. This protocol ensures separation of the parent compound from its glucuronide metabolites.

Protocol: Plasma & Urine Quantification via HPLC-UV

Objective: Quantify Iolixanic acid concentration in biological matrices.

1. Sample Preparation:

-

Plasma:

-

Aliquot 200 µL of plasma.

-

Add 200 µL of Acetonitrile (ACN) to precipitate proteins (including albumin).

-

Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes.

-

Collect supernatant.

-

-

Urine:

-

Dilute 1:10 with mobile phase.

-

Filter through a 0.45 µm PTFE syringe filter.

-

2. Chromatographic Conditions:

-

System: High-Performance Liquid Chromatography (HPLC) with UV-Vis detector.

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 10 mM Ammonium Acetate buffer (pH 4.5).

-

Solvent B: Acetonitrile.[3]

-

Gradient: 10% B to 60% B over 15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 238 nm (characteristic iodine absorption band).

3. Data Analysis:

-

Construct a calibration curve using pure Iolixanic acid standards (0.5 – 100 µg/mL).

-

Calculate

(Peak Concentration) and

Summary of Pharmacokinetic Parameters (Class-Inferred)

Note: Values represent typical ranges for triiodinated phenoxyalkoxyalkanoic acid monomers.

| PK Parameter | Estimated Value/Characteristic | Clinical Implication |

| Protein Binding | > 90% | Limits renal filtration; targets liver. |

| Half-Life ( | 2 - 4 hours | Requires timing of imaging 10-14h post-dose. |

| Hepatic Extraction | High (First-pass uptake) | Efficient biliary concentration. |

| Excretion Route | ~70% Fecal / ~30% Renal | Dual pathway allows "vicarious" imaging. |

| Metabolites | Glucuronide conjugates | Metabolites are water-soluble/non-reabsorbable. |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 65705, Iolixanic Acid. PubChem.[1][4] Available at: [Link]

-

Bracco Industria Chimica S.p.A. Patent: Triiodophenoxyalkoxyalkanoic acids and their use as contrast agents.[5] (Historical Patent Reference for B-8890).

- Rosati, G. et al.Pharmacokinetics of Iodinated Contrast Media. Investigative Radiology. (Contextual grounding for ionic monomer kinetics).

-

DrugBank Online. Iodinated Contrast Media: Mechanism and PK. Available at: [Link]

Sources

- 1. Iolixanic Acid | C15H18I3NO5 | CID 65705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2006014484A2 - Methods and devices for the treatment of ocular conditions - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Oxolinic Acid | C13H11NO5 | CID 4628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. IOLIXANIC ACID [drugs.ncats.io]

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of Iolixanic Acid

Introduction: Defining the Scope for Iolixanic Acid Investigation

Iolixanic acid is documented as a triiodophenoxyalkoxyalkanoic acid derivative, primarily developed as a diagnostic agent for cholecystography and urinary tract imaging[1]. Its chemical structure, rich in iodine, lends itself to applications in radiological contrast. However, the broader biological activities of iolixanic acid remain largely unexplored in publicly available literature. For researchers, scientists, and drug development professionals, this presents a unique opportunity to characterize a novel chemical entity.

This guide provides a comprehensive, albeit hypothetical, framework for the in vitro evaluation of iolixanic acid. The protocols outlined below are not based on pre-existing data for iolixanic acid but are standard, validated assays used in the initial stages of drug discovery to profile a compound's potential cytotoxic, anti-inflammatory, and antioxidant effects. This document is intended to serve as a roadmap for initiating a thorough investigation into the pharmacological potential of iolixanic acid.

Tier 1: Foundational Assays - Cytotoxicity and Cell Viability

Before exploring any specific biological activity, it is crucial to determine the concentrations at which iolixanic acid may be cytotoxic. This information is vital for designing subsequent experiments and interpreting their results.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Iolixanic acid

-

Mammalian cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cell line for the intended therapeutic area)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well microplates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of iolixanic acid in a suitable solvent (e.g., DMSO) and create a serial dilution in complete medium. Add 100 µL of the diluted compound to the appropriate wells to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include vehicle-only control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

| Concentration of Iolixanic Acid (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle Control) | 1.25 | 100 |

| 0.1 | 1.23 | 98.4 |

| 1 | 1.20 | 96.0 |

| 10 | 1.15 | 92.0 |

| 50 | 0.80 | 64.0 |

| 100 | 0.45 | 36.0 |

Tier 2: Functional Screening for Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. The following assays investigate the potential of iolixanic acid to modulate key inflammatory pathways.

Protocol 2: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Cyclooxygenases are key enzymes in the synthesis of prostaglandins, which are pro-inflammatory mediators[2][3]. This assay determines if iolixanic acid can inhibit COX-1 and/or COX-2 activity.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric COX activity assay kit (commercially available)

-

Iolixanic acid

-

Known COX inhibitors (e.g., indomethacin for non-selective, celecoxib for COX-2 selective) as positive controls

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions of the chosen assay kit.

-

Compound Addition: Add iolixanic acid at various concentrations to the wells of a 96-well plate. Include wells for a vehicle control and positive controls.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells.

-

Incubation: Incubate for a specified time at the recommended temperature to allow for inhibitor-enzyme interaction.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Data Acquisition: Measure the product formation (e.g., prostaglandin H2) using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of iolixanic acid and determine the IC₅₀ value.

Protocol 3: 5-Lipoxygenase (5-LOX) Inhibition Assay

5-Lipoxygenase is the key enzyme in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators[4][5].

Materials:

-

5-LOX enzyme preparation

-

Linoleic acid or arachidonic acid (substrate)

-

Colorimetric or fluorometric 5-LOX activity assay kit

-

Iolixanic acid

-

Known 5-LOX inhibitor (e.g., zileuton) as a positive control

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Reagent Preparation: Follow the kit manufacturer's instructions for preparing all necessary reagents.

-

Compound Incubation: Add various concentrations of iolixanic acid, vehicle control, and a positive control to the wells of a 96-well plate.

-

Enzyme Addition: Add the 5-LOX enzyme to the wells and incubate as recommended.

-

Reaction Initiation: Add the substrate (linoleic or arachidonic acid) to start the reaction.

-

Data Acquisition: Measure the formation of the product according to the kit's instructions.

-

Data Analysis: Determine the percentage of inhibition and calculate the IC₅₀ value for iolixanic acid.

Protocol 4: Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

This cell-based assay measures the effect of iolixanic acid on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Iolixanic acid

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

-

Microplate reader for ELISA

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with non-toxic concentrations of iolixanic acid for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated/LPS-stimulated controls.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

ELISA: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocols.

-

Data Analysis: Quantify the concentration of each cytokine and determine the inhibitory effect of iolixanic acid.

Data Presentation:

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Untreated Control | < 50 | < 30 |

| LPS (1 µg/mL) | 3500 | 2800 |

| LPS + Iolixanic Acid (1 µM) | 3200 | 2650 |

| LPS + Iolixanic Acid (10 µM) | 2100 | 1800 |

| LPS + Iolixanic Acid (50 µM) | 900 | 750 |

Tier 3: Mechanistic Assays - NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation[6][7]. If iolixanic acid shows anti-inflammatory activity in Tier 2 assays, investigating its effect on NF-κB activation is a logical next step.

Protocol 5: NF-κB Reporter Assay

This assay utilizes a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Materials:

-

NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

-

Complete cell culture medium

-

LPS or TNF-α (as a stimulant)

-

Iolixanic acid

-

Luciferase assay system

-

Luminometer

Step-by-Step Methodology:

-

Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate.

-

Treatment: Pre-treat the cells with iolixanic acid for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS or TNF-α for 6-8 hours.

-

Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

-

Luminescence Measurement: Add the luciferase substrate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to cell viability and determine the inhibitory effect of iolixanic acid on NF-κB activation.

Visualizations

Caption: A tiered experimental workflow for the in vitro characterization of iolixanic acid.

Caption: The NF-κB signaling pathway and a potential point of inhibition for iolixanic acid.

Conclusion

The protocols detailed in this application note provide a robust starting point for the in vitro characterization of iolixanic acid. By systematically evaluating its effects on cell viability and key inflammatory pathways, researchers can begin to build a pharmacological profile for this compound beyond its current application as a diagnostic agent. The data generated from these assays will be instrumental in determining whether iolixanic acid or its derivatives warrant further investigation as potential therapeutic agents.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Oleanolic Acid?

- García-Lafuente, A., et al. (2021). Potential Molecular Targets of Oleanolic Acid in Insulin Resistance and Underlying Oxidative Stress: A Systematic Review. PMC.

- Bonilla, L. F., et al. (2014). Electrophilic Fatty Acid Species Inhibit 5-Lipoxygenase and Attenuate Sepsis-Induced Pulmonary Inflammation. PMC.

- Werz, O. (2007). Inhibition of 5-lipoxygenase product synthesis by natural compounds of plant origin. Planta Medica.

- Choi, R., et al. (2024). Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. Frontiers in Pharmacology.

- Gerstmeier, J., et al. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology.

- Kudalkar, S. N., et al. (2015). CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS. Journal of Biological Chemistry.

- Choi, H. J., et al. (2007). Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways. Journal of Agricultural and Food Chemistry.

- Sultana, N., et al. (2025). Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity. MDPI.

- de Faria, F. M., et al. (2018). Anti-Inflammatory Effects of Ellagic Acid on Acute Lung Injury Induced by Acid in Mice. PMC.

- BenchChem. (2025). Investigating the Anti-inflammatory Properties of 5-Lipoxygenase Inhibitors: A Technical Guide.

- Al-Warhi, T., et al. (2022). Antioxidant and Anti-Inflammatory Activity of Star Anise (Illicium Verum) in Murine Model. Pharmacognosy Journal.

- Ghlichloo, I., & Gerriets, V. (2024). COX Inhibitors. NCBI Bookshelf.

- Radi, Z. A. (2006). Effects of cyclooxygenase inhibition on the gastrointestinal tract. Experimental and Toxicologic Pathology.

- Talley, J. J. (2003). Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. The American Journal of Cardiology.

- Vilchèze, C., et al. (2018). Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. PMC.

- Inxight Drugs. (n.d.). IOLIXANIC ACID.

Sources

- 1. IOLIXANIC ACID [drugs.ncats.io]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effects of cyclooxygenase inhibition on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of 5-lipoxygenase product synthesis by natural compounds of plant origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]

- 7. Potential Molecular Targets of Oleanolic Acid in Insulin Resistance and Underlying Oxidative Stress: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Iolixanic Acid Cell Culture Treatment Guidelines for In Vitro Micro-CT Imaging and Cytotoxicity Profiling

Introduction & Mechanistic Grounding

Iolixanic acid (CAS 22730-86-5) is a triiodophenoxyalkoxyalkanoic acid derivative historically developed as a diagnostic radiocontrast agent for cholecystography and urinary tract imaging[1]. In contemporary cellular biology and tissue engineering, small-molecule iodinated contrast agents are utilized for two primary in vitro applications: enhancing X-ray attenuation for micro-computed tomography (micro-CT) of 3D cell cultures[2], and serving as stress-inducing agents in models of Contrast-Induced Nephropathy (CIN)[3][4].

As a Senior Application Scientist, it is critical to understand the causality behind these applications:

-

X-Ray Attenuation Mechanism: Iodine possesses a high atomic number (Z = 53) and a k-absorption edge of ~33.2 keV. This provides superior photoelectric absorption compared to the low-Z elements (C, H, O, N) that comprise soft tissues and hydrogel matrices[2][3]. In practice, this translates to a radiodensity increase of approximately 25–30 Hounsfield units (HU) per mg of iodine per mL[4].

-

Osmotic vs. Chemotoxic Stress: Iolixanic acid contains a carboxylic acid moiety. In physiological buffers, it exists as an ionic species. Ionic contrast agents inherently possess higher osmolality than non-ionic counterparts (e.g., iohexol), leading to hyperosmolar stress, rapid fluid shifts across the cell membrane, and direct chemotoxicity[2][4]. These factors are the primary drivers of CIN.

To ensure trustworthiness and scientific integrity, any in vitro assay utilizing Iolixanic acid must be a self-validating system. This requires the decoupling of physical osmotic shock from iodine-specific biochemical toxicity using precise iso-osmolar controls.

Physicochemical Properties & Formulation Data

Understanding the physical properties of Iolixanic acid is essential for calculating molarity and predicting cellular permeability[1][5].

| Property | Value | Clinical / In Vitro Relevance |

| Chemical Name | 2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid | Lipophilic aromatic ring with a hydrophilic carboxylic tail dictates membrane interaction. |

| Molecular Weight | 673.02 g/mol | Small molecule; allows rapid diffusion into the core of 3D spheroids. |

| Molecular Formula | C₁₅H₁₈I₃NO₅ | Contains 3 iodine atoms per molecule. |

| Iodine Content | ~56.57% (w/w) | High density provides excellent X-ray attenuation at 40-60 kVp[4]. |

| Chemical Nature | Ionic (Carboxylic Acid) | High osmolality in solution; induces osmotic stress in cell cultures[2]. |

| Storage Conditions | 0 - 4 °C (short term); -20 °C (long term) | Must be kept dry and protected from light to prevent iodine dissociation[5]. |

Experimental Workflow Visualization

The following diagram illustrates the dual-purpose workflow for utilizing Iolixanic acid in cell culture, highlighting the critical validation steps required to isolate chemotoxicity from osmotic stress.

Workflow for Iolixanic acid in micro-CT imaging and Contrast-Induced Nephropathy modeling.

Detailed Experimental Protocols

Protocol A: Formulation and Osmolar Validation (Self-Validating Step)

Dissolving an acidic contrast agent directly into culture media will drastically lower the pH and spike the osmolality, causing immediate, non-specific cell death. This protocol ensures the treatment is physiologically balanced.

-

Stock Preparation: Weigh the required mass of Iolixanic acid powder[5]. Dissolve in a minimal volume of 1M NaOH to neutralize the carboxylic acid, forming the highly soluble sodium iolixanate salt.

-

Dilution: Dilute the salt solution into complete culture media (e.g., DMEM + 10% FBS) to reach the target concentration (typically 10–50 mg I/mL for imaging, or 5–50 mM for toxicity assays).

-

pH Validation: Measure the pH of the final solution. Titrate with 0.1M HCl or NaOH to achieve a physiological pH of 7.2–7.4.

-

Osmolality Validation (Critical): Measure the osmolality of the Iolixanic acid media using a freezing-point osmometer. Record this value (e.g., 600 mOsm/kg).

-

Control Generation: Prepare a vehicle control medium containing Mannitol matched to the exact mOsm/kg value recorded in Step 4. This isolates the physical stress of hyperosmolarity from the chemical toxicity of the iodine compound[2].

-

Sterilization: Filter sterilize both solutions through a 0.22 µm PES membrane.

Protocol B: Micro-CT Contrast Enhancement in 3D Spheroids

This protocol utilizes Iolixanic acid to visualize the internal morphology of 3D cellular constructs without the need for destructive histological sectioning.

-

Culture: Grow 3D spheroids (e.g., HeLa or MCF-7) in ultra-low attachment 96-well plates until they reach >500 µm in diameter[6].

-

Incubation: Replace standard media with the Iolixanic acid treatment media (20 mg I/mL). Incubate at 37 °C for 2 to 4 hours. Causality: This timeframe allows the small molecule (673 Da) to diffuse through the dense extracellular matrix into the necrotic core of the spheroid.

-

Washout Validation: Aspirate the contrast media and wash the spheroids twice with warm PBS. Causality: This step is a self-validating control to ensure the micro-CT signal originates from internalized/matrix-bound contrast rather than bulk fluid pooling.

-

Fixation (Optional): Fix the spheroids in 4% Paraformaldehyde (PFA) for 30 minutes if ex vivo scanning is required.

-

Imaging: Scan the spheroids using a micro-CT system set to 40–60 kVp to optimize photoelectric absorption at the iodine k-edge[4].

Protocol C: In Vitro Contrast-Induced Nephropathy (CIN) Modeling

Ionic iodinated contrast agents are known to induce nephrotoxicity. This protocol outlines how to model this using human embryonic kidney cells[3].

-

Cell Seeding: Seed HEK293T or human proximal tubule cells (HK-2) at a density of 1×10⁴ cells/well in a 96-well plate[3]. Incubate for 24 hours to allow adherence.

-

Treatment Application: Aspirate the media and apply the following groups in triplicate:

-

Group 1: Standard Media (Untreated Control)

-

Group 2: Iolixanic Acid (5, 10, 25, and 50 mM)

-

Group 3: Mannitol Iso-Osmolar Control (Matched to the 50 mM Iolixanic acid osmolality)

-

-

Exposure: Incubate for 4 to 24 hours at 37 °C.

-

Viability Assessment: Perform an MTS or CellTiter-Glo assay to quantify metabolic activity.

-

Data Interpretation: If cell viability drops significantly in the Iolixanic acid group but remains relatively stable in the Mannitol group, the toxicity is confirmed to be driven by iodine-specific chemotoxicity (e.g., direct membrane disruption or ROS generation) rather than pure osmotic shock[2][3].

References

-

NCATS Inxight Drugs. "IOLIXANIC ACID - Active Moiety". National Center for Advancing Translational Sciences. Available at: [Link][1]

-

Lusic, H., & Grinstaff, M. W. (2013). "X-ray-Computed Tomography Contrast Agents". Chemical Reviews, ACS Publications. Available at: [Link][2]

-

Brieflands. (2022). "Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties". Brieflands. Available at:[Link][3]

-

Wikipedia Contributors. "Iodinated contrast". Wikipedia, The Free Encyclopedia. Available at: [Link][4]

Sources

Application Notes and Protocols for High-Throughput Screening of Iolixanic Acid

A Developmental Framework for Screening Compounds with Undefined Biological Activity

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1][2][3] While HTS campaigns are often directed at known biological targets, the challenge arises when screening novel compounds with limited or no-characterization, such as Iolixanic acid. Iolixanic acid is a triiodophenoxyalkoxyalkanoic acid derivative, historically patented as a radiological contrast agent, with its broader biological activities remaining largely unexplored.[4][5] This document provides a comprehensive framework and detailed protocols for initiating an HTS campaign for an uncharacterized compound, using Iolixanic acid as a case study. We will outline a phased screening approach, beginning with broad cytotoxicity profiling and moving towards a hypothesis-driven secondary assay based on structural motifs. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a systematic and scientifically rigorous process for hit identification and characterization of novel chemical entities.

Introduction: The Challenge of Screening Uncharacterized Compounds

The primary goal of HTS is to identify "hits"—compounds that modulate a biological target or pathway in a desired manner.[3] When the target is unknown, the initial screening strategy must be broad enough to detect any potential bioactivity. This process, often termed phenotypic screening, focuses on observing changes in cell behavior or viability without a preconceived mechanism of action.

Iolixanic acid presents a typical case for such an approach. Its chemical structure, 2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid, contains a substituted aromatic ring and a carboxylic acid moiety, features common in biologically active molecules.[4][6] However, a lack of published data on its biological effects necessitates a de novo screening strategy. This guide proposes a two-tiered approach:

-

Primary Screen: A high-throughput cell viability assay to identify general cytotoxic or cytostatic effects across multiple cell lines. This provides a foundational understanding of the compound's potency and cellular tolerance.

-

Secondary Screen: A hypothesis-driven assay based on structural analogy. The propanoic acid side chain of Iolixanic acid bears some resemblance to fatty acids. Therefore, a secondary screen focused on fatty acid metabolism or transport could be a rational starting point to elucidate a more specific mechanism.[7][8][9]

This structured workflow ensures that resources are used efficiently, moving from a broad, cost-effective primary screen to a more complex and targeted secondary assay for hit validation and characterization.

Tier 1: Primary High-Throughput Screening - Cell Viability

The initial step in assessing a novel compound is to determine its effect on cell viability. This provides a therapeutic window and flags compounds with overt toxicity early in the discovery process. A common and robust method for this is the use of tetrazolium salt-based colorimetric assays, such as the WST-1 assay.

Principle of the WST-1 Cell Viability Assay

The WST-1 assay quantitatively measures cell viability by assessing cellular metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the stable tetrazolium salt WST-1 to form a soluble formazan dye. The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active, viable cells.

Experimental Workflow for Primary Viability Screen

The following diagram illustrates the workflow for the primary HTS campaign.

Caption: Primary HTS workflow for cell viability screening.

Detailed Protocol: WST-1 Viability Assay in 384-Well Format

Materials:

-

Iolixanic Acid (powder, to be dissolved in DMSO)

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

WST-1 Assay Reagent

-

384-well clear-bottom, tissue culture-treated plates

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Positive control (e.g., Staurosporine)

-

Automated liquid handling system

-

Microplate reader with absorbance detection at 450 nm

Procedure:

-

Compound Plate Preparation:

-

Prepare a 10 mM stock solution of Iolixanic acid in 100% DMSO.

-

Using an automated liquid handler, perform a serial dilution (e.g., 1:3) in DMSO in a 384-well source plate to create a concentration gradient (e.g., from 10 mM down to 0.5 µM).

-

Prepare a positive control (Staurosporine, 10 µM final concentration) and a negative control (DMSO only).

-

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in culture medium to a final concentration of 50,000 cells/mL.

-

Dispense 40 µL of the cell suspension (2,000 cells) into each well of the 384-well assay plates.

-

Incubate the plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Addition:

-

Transfer 40 nL of the compound dilutions from the source plate to the corresponding wells of the cell plates. This results in a 1000x dilution and a final DMSO concentration of 0.1%.

-

Include wells with positive control and DMSO-only negative control.

-

-

Incubation:

-

Incubate the assay plates for 72 hours at 37°C, 5% CO2.

-

-

Assay Readout:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis and Hit Criteria

The percentage of cell viability is calculated as follows:

% Viability = [(Abs_sample - Abs_blank) / (Abs_DMSO - Abs_blank)] * 100

Data should be normalized to the DMSO-only control (100% viability) and a blank control (media only, 0% viability). Dose-response curves are then generated, and the half-maximal inhibitory concentration (IC50) is calculated. A hypothetical hit would be a compound exhibiting an IC50 value below a defined threshold, for example, <10 µM.

| Parameter | Description | Typical Value |

| Z'-factor | A statistical measure of assay quality. | > 0.5 |

| Signal-to-Background | Ratio of the signal from the negative control (DMSO) to the background (blank). | > 5 |

| Hit Criterion | The threshold for selecting a compound for further study. | IC50 < 10 µM |

Tier 2: Secondary High-Throughput Screening - Fatty Acid Uptake

Assuming the primary screen identifies Iolixanic acid as having modest, cell-line specific cytotoxicity, a secondary assay is required to investigate a potential mechanism. Based on its structural similarity to fatty acids, we hypothesize that Iolixanic acid may interfere with fatty acid transport. A cell-based assay using a fluorescent fatty acid analog can be employed to test this hypothesis in a high-throughput format.[8][10]

Principle of the Fluorescent Fatty Acid Uptake Assay

This assay utilizes a fluorescently-labeled long-chain fatty acid analog (e.g., BODIPY-FL C16). Cells expressing fatty acid transport proteins (FATPs) will internalize the analog.[7][9] An inhibitor of fatty acid uptake will reduce the intracellular fluorescence. The assay can be performed in cells that endogenously express FATPs or in a cell line engineered to overexpress a specific FATP isoform.

Experimental Workflow for Secondary FATP Inhibition Screen

The following diagram illustrates the workflow for the secondary HTS campaign.

Caption: Secondary HTS workflow for fatty acid uptake inhibition.

Detailed Protocol: BODIPY-FL C16 Uptake Assay

Materials:

-

HEK293 cells stably overexpressing a human fatty acid transporter (e.g., FATP4)

-

BODIPY-FL C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid)

-

Iolixanic acid and other primary hits

-

Positive control inhibitor (e.g., phloretin)

-

Hanks' Balanced Salt Solution (HBSS)

-

384-well black, clear-bottom plates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)

Procedure:

-

Cell Seeding:

-

Seed HEK293-FATP4 cells into 384-well black, clear-bottom plates at a density of 10,000 cells per well in 50 µL of culture medium.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Compound Pre-incubation:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with 50 µL of pre-warmed HBSS.

-

Add 25 µL of HBSS containing the desired concentrations of Iolixanic acid (or other hits). Include DMSO-only and positive control wells.

-

Incubate for 30 minutes at 37°C.

-

-

Fatty Acid Uptake:

-

Prepare a 2X working solution of BODIPY-FL C16 in HBSS (e.g., 2 µM final concentration).

-

Add 25 µL of the 2X BODIPY-FL C16 solution to each well.

-

Incubate for 15 minutes at 37°C.

-

-

Wash and Readout:

-

Aspirate the solution from the wells.

-

Wash the cell monolayer three times with 50 µL of ice-cold HBSS to remove extracellular probe.

-

After the final wash, add 50 µL of HBSS to each well.

-

Measure the intracellular fluorescence using a plate reader (Ex: 485 nm, Em: 520 nm).

-

Data Analysis and Confirmation

The percentage of inhibition is calculated as follows:

% Inhibition = [1 - (Fluor_sample - Fluor_blank) / (Fluor_DMSO - Fluor_blank)] * 100

A confirmed hit from this assay would be a compound that shows a dose-dependent inhibition of fatty acid uptake. This would provide a plausible, testable hypothesis for the mechanism of action of Iolixanic acid, which could then be explored further in downstream assays.

Safety and Handling

As with any uncharacterized chemical compound, Iolixanic acid should be handled with appropriate care. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the powdered compound and concentrated stock solutions should be performed in a chemical fume hood.

Conclusion

While the biological activity of Iolixanic acid remains to be defined, this document provides a robust and logical framework for its initial characterization using high-throughput screening. By employing a tiered approach, starting with broad phenotypic screening and progressing to hypothesis-driven secondary assays, researchers can systematically investigate the potential bioactivity of novel compounds. The detailed protocols provided for cell viability and fatty acid uptake assays serve as a practical guide for initiating such a campaign. This strategy balances the need for broad discovery with a rational, mechanism-focused investigation, paving the way for the identification and development of new therapeutic agents.

References

-

PubChem. Iolixanic Acid. National Center for Biotechnology Information. [Link]

-

Topolska, M., Martínez-Montañés, F., & Ejsing, C. S. (2021). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Metabolites, 11(5), 299. [Link]

-

Li, H., Black, P. N., & DiRusso, C. C. (2010). Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5. Journal of biomolecular screening, 15(5), 537–546. [Link]

-

Li, H., Black, P. N., & DiRusso, C. C. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Analytical biochemistry, 336(1), 11–19. [Link]

-

Li, H., Black, P. N., & DiRusso, C. C. (2010). Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5. Journal of biomolecular screening, 15(5), 537–546. [Link]

-

Li, H., Black, P. N., & DiRusso, C. C. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Analytical biochemistry, 336(1), 11–19. [Link]

-

Snider, J., et al. (2013). A protocol for a high-throughput multiplex cell viability assay. Journal of visualized experiments : JoVE, (74), e50143. [Link]

-

PubChem. Ioxitalamic Acid. National Center for Biotechnology Information. [Link]

-

Inxight Drugs. IOLIXANIC ACID. National Center for Advancing Translational Sciences. [Link]

-

PubChemLite. Iolixanic acid (C15H18I3NO5). [Link]

-

Infinix Bio. (2026). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. [Link]

-

Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. [Link]

-

Assay Genie. (n.d.). 3D Cell Culture HTS Cell Viability Complete Assay Kit (BN01109). [Link]

-

Ayeleso, A. O., et al. (2022). Oleanolic Acid: Extraction, Characterization and Biological Activity. Nutrients, 14(3), 623. [Link]

-

Adnan, M., & Siddiqui, A. J. (2018). Cell-based assays in high-throughput mode (HTS). Biotechnologia, 99(2), 119-126. [Link]

-

Bar-Zeev, Y., et al. (2017). Development of High-Throughput Screening Assay for Antihantaviral Therapeutics. ASSAY and Drug Development Technologies, 15(2), 70–79. [Link]

-

Ayeleso, A. O., et al. (2022). Oleanolic Acid: Extraction, Characterization and Biological Activity. Nutrients, 14(3), 623. [Link]

-

Vas, A., et al. (2025). Development of Prediction Capabilities for High-Throughput Screening of Physiochemical Properties by Biomimetic Chromatography. International Journal of Molecular Sciences, 26(23), 16947. [Link]

-

BMG LABTECH. (n.d.). High-throughput screening (HTS). [Link]

-

Wikipedia. (n.d.). Iodic acid. [Link]

-

Noundou, X. S., et al. (2017). Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases. Molecules, 22(11), 1915. [Link]

-

Alahmadi, A. A. (2017). Usnic acid biological activity: history, evaluation and usage. International Journal of Basic & Clinical Pharmacology, 6(12), 2779-2784. [Link]

Sources

- 1. infinixbio.com [infinixbio.com]

- 2. pharmtech.com [pharmtech.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Iolixanic Acid | C15H18I3NO5 | CID 65705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. IOLIXANIC ACID [drugs.ncats.io]

- 6. PubChemLite - Iolixanic acid (C15H18I3NO5) [pubchemlite.lcsb.uni.lu]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Iolixanic Acid as a Potential Therapeutic Agent

Executive Summary & Scientific Rationale

Iolixanic acid (CAS: 22730-86-5) is a tri-iodinated phenyl-derivative historically developed as an oral cholecystographic contrast medium. While its primary application has been diagnostic imaging of the hepatobiliary system, structural analysis reveals significant homology with iopanoic acid and ipodate sodium —agents with well-documented off-target inhibitory effects on iodothyronine deiodinases (DIO1 and DIO2).

This Application Note outlines the investigational framework for evaluating Iolixanic acid as a therapeutic agent. The primary therapeutic hypothesis is its potential as a potent inhibitor of peripheral T4-to-T3 conversion , offering a salvage therapy option for severe thyrotoxicosis (thyroid storm) where standard thioamides (e.g., propylthiouracil) are insufficient or contraindicated. A secondary avenue explores its utility as a radiosensitizing carrier in oncology due to its high iodine content and albumin-binding properties.

Key Physicochemical Properties

| Property | Value | Relevance to Therapy |

| Molecular Formula | C₁₅H₁₈I₃NO₅ | High iodine content (approx. 57% by weight) allows for radiosensitization. |

| Molecular Weight | 673.02 g/mol | Facilitates oral bioavailability; amenable to hepatic uptake. |

| Structure Class | Triiodophenoxy-alkoxyalkanoic acid | Structural analog to iopanoic acid; predicts deiodinase inhibition. |

| Lipophilicity (LogP) | ~3.4 (Predicted) | Ensures hepatic uptake (OATP transporters) and intracellular access to microsomal deiodinases. |

Mechanism of Action (Hypothetical & Class-Based)

The proposed therapeutic efficacy of Iolixanic acid relies on Substrate Competition and Selenocysteine Interference .

-

Deiodinase Inhibition: Type 1 (D1) and Type 2 (D2) iodothyronine deiodinases contain a selenocysteine residue at their active site. Iodinated contrast agents act as substrate analogs for Thyroxine (T4).

-

Competitive Binding: Iolixanic acid competitively binds to the D1/D2 active site, preventing the outer-ring deiodination of T4 into the biologically active Triiodothyronine (T3).

-

Iodine Release (Wolff-Chaikoff Effect): Metabolism of Iolixanic acid releases inorganic iodide, which acutely inhibits thyroid hormone synthesis and release via the Wolff-Chaikoff effect.

Pathway Visualization: Deiodinase Inhibition

Caption: Proposed mechanism where Iolixanic acid blocks D1/D2 enzymes, shifting T4 metabolism toward inactive rT3.[1][2]

Experimental Protocols

Protocol A: In Vitro Hepatic Microsomal Deiodinase Inhibition Assay

Objective: To determine the IC₅₀ of Iolixanic acid against D1 deiodinase activity using rat liver microsomes.

Materials:

-

Rat liver microsomes (commercially available or freshly prepared).

-

Substrate: ¹²⁵I-labeled Reverse T3 (rT3) or T4.

-

Cofactor: Dithiothreitol (DTT).

-

Test Compound: Iolixanic acid (dissolved in DMSO).

-

Reference Inhibitor: Propylthiouracil (PTU) or Iopanoic Acid.

Workflow:

-

Preparation: Dilute liver microsomes to 100 µg/mL protein in 0.1 M phosphate buffer (pH 7.0) containing 1 mM EDTA.

-

Incubation:

-

Mix 100 µL microsome suspension with 10 µL of Iolixanic acid (concentration range: 0.1 µM – 100 µM).

-

Add 10 mM DTT (cofactor).

-

Initiate reaction with ¹²⁵I-rT3 (substrate).

-

Incubate at 37°C for 30–60 minutes.

-

-

Termination: Stop reaction by adding 100 µL of ice-cold 5% trichloroacetic acid (TCA).

-

Separation: Centrifuge at 3000 rpm for 15 mins.

-

Quantification: Measure the release of ¹²⁵I-iodide in the supernatant using a gamma counter.

-

Analysis: Calculate % inhibition relative to vehicle control and derive IC₅₀ using non-linear regression.

Validation Criteria:

-

PTU IC₅₀ should fall within the 1–5 µM range.

-

Vehicle control (DMSO) inhibition should be <5%.

Protocol B: In Vivo Assessment in Hyperthyroid Rat Model

Objective: To evaluate the efficacy of Iolixanic acid in lowering serum T3 levels in a T4-induced hyperthyroid model.

Study Design:

-

Subjects: Male Sprague-Dawley rats (n=24).

-

Induction: L-Thyroxine (T4) administration (20 µ g/100g BW, s.c.) daily for 10 days.

-

Groups:

-

Control (Vehicle only).

-

Hyperthyroid (T4 + Vehicle).

-

Treatment A (T4 + Iolixanic Acid 50 mg/kg oral).

-

Treatment B (T4 + Iopanoic Acid 50 mg/kg oral - Positive Control).

-

Step-by-Step Methodology:

-

Acclimatization: 7 days standard housing.

-

Induction Phase (Days 1-10): Administer T4 daily. Monitor weight and heart rate.

-

Treatment Phase (Days 7-10): Co-administer Iolixanic acid via oral gavage once daily.

-

Endpoint (Day 11):

-

Euthanize via CO₂ asphyxiation.

-

Collect trunk blood.

-

Harvest liver and thyroid gland.

-

-

Biomarker Analysis:

-

Serum: Total T4, Free T3, TSH (ELISA).

-

Tissue: Hepatic D1 activity (using Protocol A).

-

Expected Results:

-

Hyperthyroid Group: High T4, High T3, Low TSH.

-

Iolixanic Group: High T4 (due to blocked conversion), Significantly Reduced T3 , Low TSH. Note: The hallmark of this therapy is the "T4-T3 dissociation".

Experimental Workflow Diagram

Caption: Preclinical workflow for validating Iolixanic acid's efficacy in a hyperthyroid rodent model.

Safety & Toxicology Considerations

When investigating Iolixanic acid, researchers must monitor for class-specific toxicities associated with iodinated contrast media:

-

Contrast-Induced Nephropathy (CIN): Although less common with oral agents than IV, renal function (Creatinine/BUN) must be monitored. The mechanism involves medullary hypoxia and direct tubular toxicity.

-

Thyroid Dysfunction:

-

Wolff-Chaikoff Effect: Acute iodine overload inhibits thyroid hormone synthesis (therapeutic in storm).[3]

-

Jod-Basedow Phenomenon: In susceptible individuals (e.g., multinodular goiter), iodine load may precipitate thyrotoxicosis.

-

-

Albumin Binding: High protein binding (>95%) may displace other drugs (e.g., warfarin), necessitating drug-drug interaction studies.

References

-

National Center for Advancing Translational Sciences (NCATS). (2025). Iolixanic Acid (UNII: B9959I47TT) - Investigational Status and Structure. Inxight Drugs.[3][4][5][6] Link

-

PubChem. (2025). Iolixanic Acid Compound Summary (CID 65705). National Library of Medicine. Link

- Braga-Basaria, M., & Cooper, D. S. (2001). Iopanoic acid: a drug for the ages? (Review of the class-effect mechanism of iodinated oral contrast agents). Thyroid, 11(8), 739–740. (Cited for mechanistic class comparison).

-

Wu, S. Y., et al. (1978). The effect of iopanoic acid on peripheral metabolism of thyroxine in highly thyrotoxic patients.[7]Journal of Clinical Endocrinology & Metabolism, 47(6), 1358-1362. (Foundational protocol for deiodinase inhibition).

-

MedKoo Biosciences. (2024). Iolixanic acid: Chemical Properties and Solubility Data.Link